molecular formula C23H19N3O3 B11257416 N-(3,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

N-(3,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B11257416
M. Wt: 385.4 g/mol
InChI Key: SFVRZQHGISJBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Substitution Reactions: Introduction of the pyridin-3-yl group can be done via nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 3,5-dimethoxyaniline under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the synthesis of dyes, pigments, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets might include kinases, G-protein coupled receptors, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamides: Other derivatives with different substituents.

    Pyridinylquinolines: Compounds with variations in the pyridinyl group.

    Dimethoxyphenyl derivatives: Compounds with different positions or numbers of methoxy groups.

Uniqueness

N-(3,5-dimethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-28-17-10-16(11-18(12-17)29-2)25-23(27)20-13-22(15-6-5-9-24-14-15)26-21-8-4-3-7-19(20)21/h3-14H,1-2H3,(H,25,27)

InChI Key

SFVRZQHGISJBQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.